4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite
Description
Chemical Identity and Nomenclature
The systematic IUPAC name 4-{2-[4-(diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite delineates its structure unambiguously:
- Pyridinium core : A six-membered aromatic ring with a positively charged nitrogen atom at position 1, substituted by a propyl group.
- Styryl bridge : A vinyl group (-CH=CH-) at position 4 of the pyridinium ring, connecting to a para-substituted phenyl ring.
- Diethylamino substituent : A -N(C₂H₅)₂ group at the para position of the phenyl ring, enhancing electron density.
- Counterion : Hydrogen sulfite (HSO₃⁻), balancing the +1 charge of the pyridinium cation.
The compound’s molecular formula is C₂₀H₂₈N₂O₃S , with a molecular weight of 376.51 g/mol (calculated as: C: 240.30, H: 28.36, N: 28.02, O: 48.00, S: 32.07). Synonyms include 1-propyl-4-[2-(4-diethylaminophenyl)vinyl]pyridinium hydrogen sulfite, though standardized trivial names are less common.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₈N₂O₃S |
| Molecular Weight | 376.51 g/mol |
| Cation | 1-propyl-4-styrylpyridinium |
| Anion | Hydrogen sulfite (HSO₃⁻) |
Structural Classification within Styryl Pyridinium Derivatives
Styryl pyridinium derivatives are defined by a pyridinium cation linked to an aromatic ring via a conjugated ethenyl bridge. This compound falls into this category, with distinct features:
- Substituent Effects :
- The diethylamino group (-N(C₂H₅)₂) at the phenyl para position acts as an electron donor, red-shifting absorption spectra and enhancing fluorescence quantum yield.
- The propyl chain on the pyridinium nitrogen increases hydrophobicity compared to shorter alkyl chains (e.g., methyl or ethyl), potentially modifying solubility and aggregation behavior.
- Counterion Role :
Comparative analysis with analogs like 2-[4-(dimethylamino)styryl]-1-ethylpyridinium iodide highlights how alkyl chain length and counterion choice (iodide vs. hydrogen sulfite) tailor properties such as polarity and stability.
Historical Development and Discovery Context
The synthesis of styryl pyridinium compounds dates to mid-20th-century studies on cyanine dyes, where their conjugated systems were exploited for light absorption and emission. The incorporation of hydrogen sulfite as a counterion emerged more recently, driven by demands for improved solubility and compatibility with biological systems.
- 1970s–1990s : Early styryl pyridinium derivatives were explored as fluorescent probes for membrane potentials due to their voltage-dependent spectral shifts.
- 2000s–Present : Advances in anion-responsive materials spurred the design of salts like hydrogen sulfite derivatives, leveraging their ability to participate in acid-base equilibria and redox reactions.
This compound’s development likely aligns with trends in sensor technology, where tunable electronic properties and ionic interactions enable detection of environmental or biological analytes.
Properties
CAS No. |
142057-19-0 |
|---|---|
Molecular Formula |
C20H28N2O3S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-(1-propylpyridin-1-ium-4-yl)ethenyl]aniline;hydrogen sulfite |
InChI |
InChI=1S/C20H27N2.H2O3S/c1-4-15-21-16-13-19(14-17-21)8-7-18-9-11-20(12-10-18)22(5-2)6-3;1-4(2)3/h7-14,16-17H,4-6,15H2,1-3H3;(H2,1,2,3)/q+1;/p-1 |
InChI Key |
OLQWJNLVELXIII-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC.OS(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite typically involves a multi-step process. The initial step often includes the preparation of the pyridinium ion, followed by the introduction of the diethylamino group and the ethenyl linkage. The final step involves the addition of the hydrogen sulfite anion. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically require acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used under controlled temperatures.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite involves its interaction with specific molecular targets and pathways. The diethylamino group and pyridinium ion play crucial roles in its activity. The compound can interact with cellular membranes, enzymes, and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pesticidal and fungicidal agents, particularly those containing aryl-ethenyl and heterocyclic groups. Below is a detailed comparison with two relevant analogs:
Hydramethylnon
- Structure: Hydramethylnon (ISO name) features a trifluoromethylphenyl-substituted ethenyl group and a hydrazone-linked heterocyclic core (tetrahydro-5,5-dimethylpyrimidinone) .
- Key Differences: Functional Groups: Hydramethylnon includes a hydrazone group (-NH-N=) absent in the target compound, which instead has a pyridinium ring with a diethylamino substituent. Counterion: Hydramethylnon is a neutral molecule, whereas the target compound’s hydrogen sulfite ion imparts ionic character.
- Applications: Hydramethylnon is a broad-spectrum insecticide targeting ants and cockroaches, leveraging its hydrazone moiety for neurotoxic effects . The target compound’s pyridinium group may instead disrupt microbial membranes.
Hymexazol
- Structure: Hymexazol (ISO name: Hyzole) is a perhydropyrimidinone derivative with a trifluoromethylphenyl group but lacks the ethenyl bridge and pyridinium core .
- Key Differences: Heterocycle: Hymexazol’s saturated pyrimidinone ring contrasts with the aromatic pyridinium system of the target compound. Substituents: The diethylamino group in the target compound enhances electron-donating capacity, whereas Hymexazol’s trifluoromethyl group is electron-withdrawing.
- Applications : Hymexazol is a soil fungicide, effective against Fusarium species, due to its ability to inhibit fungal cell wall synthesis .
Table 1: Structural and Functional Comparison
Physicochemical and Functional Insights
- Solubility: The hydrogen sulfite counterion likely increases aqueous solubility compared to neutral analogs like Hydramethylnon.
- Electronic Effects: The diethylamino group’s electron-donating nature may enhance the pyridinium ring’s stability and redox activity relative to Hymexazol’s electron-withdrawing trifluoromethyl group.
- Biological Activity: Pyridinium salts often exhibit antimicrobial properties via membrane disruption, whereas Hydramethylnon and Hymexazol target specific enzymatic pathways in pests/fungi .
Biological Activity
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite is a complex organic compound characterized by its unique pyridinium structure, which features a positively charged nitrogen-containing heterocycle. This compound has garnered attention due to its potential biological activities and applications in pharmacology.
Chemical Structure and Properties
The compound consists of several key functional groups:
- Pyridinium structure : Provides cationic properties.
- Diethylamino group : Enhances nucleophilicity, allowing for interactions with electrophilic centers.
- Ethenyl linkage : Connects to a phenyl ring, contributing to its reactivity.
The hydrogen sulfite anion stabilizes the cationic structure, making this compound relevant in various chemical and biological contexts .
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications. Notably, it has been studied for its interactions with various biological targets, including receptors and enzymes.
The compound's biological activity is primarily attributed to its ability to interact with cellular receptors and enzymes. The diethylamino group enhances the compound's reactivity, suggesting potential roles in:
- Anticancer activity : Preliminary studies indicate that related compounds show promise in inhibiting cancer cell proliferation.
- Receptor modulation : Potential allosteric modulation of receptors such as the cannabinoid CB1 receptor has been suggested .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of similar compounds, providing insights that may be applicable to 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite.
Anticancer Activity
A study utilizing the Sulforhodamine B (SRB) assay demonstrated that structurally similar compounds exhibit significant anticancer activity against various cell lines. For instance:
- Compound X (analogous structure) showed effective inhibition against leukemia and lymphoma cell lines.
- The mechanism involved the quantification of total protein synthesis, indicating a reduction in cell viability .
Receptor Interaction Studies
Research on related pyridine derivatives has shown varying degrees of activity at the CB1 and CB2 receptors:
- Compounds were evaluated for their ability to inhibit CP55,940 activity, with some derivatives showing promising allosteric modulation without adverse effects .
- Modifications in the pyridine structure influenced receptor binding affinity and selectivity.
Comparative Analysis of Related Compounds
The following table summarizes several compounds structurally related to 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite, highlighting their unique features and biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 4-nitrobenzenesulfonate | Structure | Contains nitrobenzenesulfonate; known for nonlinear optical properties | Exhibits cytotoxicity against cancer cell lines |
| 4-{2-[4-(Amino)phenyl]ethenyl}-1-methylpyridinium chloride | Structure | Lacks diethylamino group; different solubility characteristics | Moderate inhibition of receptor activity |
| 4-{2-[4-(Methoxy)phenyl]ethenyl}-1-propylpyridin-1-ium bromide | Structure | Contains methoxy group; potential differences in reactivity | Limited data on biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
